N-Succinyl methionine

説明

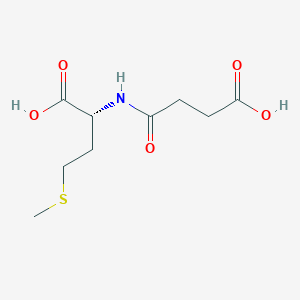

Structure

3D Structure

特性

CAS番号 |

654677-17-5 |

|---|---|

分子式 |

C9H15NO5S |

分子量 |

249.29 g/mol |

IUPAC名 |

(2R)-2-(3-carboxypropanoylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C9H15NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t6-/m1/s1 |

InChIキー |

CZFFMUMOBDIXJU-ZCFIWIBFSA-N |

異性体SMILES |

CSCC[C@H](C(=O)O)NC(=O)CCC(=O)O |

正規SMILES |

CSCCC(C(=O)O)NC(=O)CCC(=O)O |

製品の起源 |

United States |

Enzymology of N Succinyl Methionine Metabolism

N-Succinylamino Acid Racemase (NSAR) / O-Succinylbenzoate Synthase (OSBS)

A key enzyme in the metabolism of N-Succinyl methionine is a bifunctional or promiscuous enzyme known as N-Succinylamino Acid Racemase (NSAR) or O-Succinylbenzoate Synthase (OSBS). This enzyme belongs to the mechanistically diverse enolase superfamily. nih.govnih.gov While its primary biological role in many organisms is the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to o-succinylbenzoate (OSB) as part of the menaquinone (Vitamin K2) biosynthesis pathway, it often exhibits a promiscuous ability to catalyze the racemization of N-succinylamino acids, including this compound. nih.govnih.govebi.ac.ukwikipedia.org

Nomenclature, Classification, and Synonyms of the Enzyme

The enzyme is systematically classified under two EC numbers reflecting its dual activities. As a racemase acting on N-succinylamino acids, it is designated under EC 5.1.1.-. uniprot.orguniprot.org As a lyase in the menaquinone pathway, it is classified as EC 4.2.1.113. ebi.ac.ukwikipedia.orguniprot.org This dual classification highlights the enzyme's bifunctional nature, which is a subject of evolutionary and mechanistic studies. nih.govresearchgate.net

The enzyme is known by several names, which can be a source of confusion. The recommended name for its racemase activity is N-succinylamino acid racemase . uniprot.orguniprot.org However, it is frequently referred to by various synonyms and abbreviations.

| Recommended Name | Abbreviation/Synonym | EC Number |

| N-succinylamino acid racemase | NSAR, NSAAR, N-acylamino acid racemase (NAAAR) | EC 5.1.1.- |

| o-succinylbenzoate synthase | OSBS, OSB synthase, MenC | EC 4.2.1.113 |

This table summarizes the nomenclature for N-Succinylamino Acid Racemase / O-Succinylbenzoate Synthase.

Molecular Characteristics and Subunit Organization

Structurally, NSAR/OSBS is a member of the enolase superfamily, characterized by a two-domain fold. wikipedia.orgnih.gov This includes a larger (β/α)₇β barrel domain that houses the active site and a smaller α+β capping domain involved in substrate recognition. nih.govnih.govnih.gov The active site is located at the interface between these two domains. wikipedia.org

The quaternary structure of the enzyme can vary. While the enzyme from Thermobifida fusca is a monomer, the o-succinylbenzoate-CoA ligase from Staphylococcus aureus, another enzyme in the menaquinone pathway, is a tetramer with a molecular weight of approximately 185 kDa. wikipedia.orgnih.gov The NSAR from Geobacillus kaustophilus has a determined molecular mass of about 150 kDa, suggesting it exists as a homotetramer. researchgate.net Crystal structures of OSBS from various organisms, such as Escherichia coli and Thermobifida fusca, have been solved, providing detailed insights into the architecture of the active site. nih.govexpasy.orgpdbj.orgopenalex.org

| Characteristic | Description | Source Organism Example |

| Family | Enolase Superfamily | E. coli, G. kaustophilus |

| Core Structure | Two-domain fold: (β/α)₇β barrel and α+β capping domain | E. coli, T. fusca |

| Active Site Location | Interface of the two domains | E. coli |

| Quaternary Structure | Monomer, Homotetramer | T. fusca (Monomer), G. kaustophilus (Homotetramer) |

| Molecular Weight | ~150 kDa | G. kaustophilus (as homotetramer) |

This table outlines the key molecular and structural features of NSAR/OSBS.

Catalytic Mechanisms Involving this compound Substrate

The ability of NSAR/OSBS to catalyze two distinct reactions—dehydration and racemization—stems from a shared mechanistic feature: the abstraction of an alpha-proton from a carboxylate substrate to form a stabilized enolate intermediate. nih.gov

The racemization of N-succinylamino acids like this compound proceeds via a two-base, 1,1-proton transfer mechanism. nih.govrsc.org The active site contains a pair of conserved lysine (B10760008) residues that act as the general acid-base catalysts. nih.govrsc.orgebi.ac.uk

The process begins with one lysine residue, acting as a general base, abstracting the α-proton from the N-succinylamino acid substrate. ebi.ac.uk This forms a planar enolate intermediate, which is stabilized by coordination to a divalent metal ion in the active site. nih.govebi.ac.uk The second lysine residue, acting as a general acid, then donates a proton to the opposite face of the enolate intermediate, resulting in the product with the inverted stereochemistry. nih.govebi.ac.uk For the reverse reaction, the roles of the two lysine residues are swapped. nih.gov

NSAR/OSBS enzymes can catalyze the racemization of a broad range of N-acylamino acids, including this compound. uniprot.orguniprot.org This means the enzyme facilitates the interconversion between N-succinyl-L-methionine and N-succinyl-D-methionine. uniprot.org The enzyme from Deinococcus radiodurans, for example, can act on N-acetyl-D/L-methionine. uniprot.org Similarly, the enzyme from Amycolatopsis sp. acts on N-succinyl-methionine. uniprot.org

The enzyme's active site, while capable of binding the N-succinylamino acid, does not impose strict stereochemical constraints, allowing for the formation and reprotonation of the planar enolate intermediate from either side. nih.govnih.gov This promiscuous activity is crucial for its application in the industrial synthesis of enantiomerically pure amino acids. uniprot.orgresearchgate.net

NSAR/OSBS is a metalloenzyme, requiring a divalent metal ion for its catalytic activity. ebi.ac.ukwikipedia.orgresearchgate.net The metal ion, typically Magnesium (Mg²⁺), plays a crucial role in stabilizing the negative charge of the enolate intermediate formed during the reaction. ebi.ac.ukebi.ac.uknih.gov The metal ion is octahedrally coordinated by conserved aspartate and glutamate (B1630785) residues within the active site, as well as water molecules and the carboxylate group of the substrate. ebi.ac.uknih.gov

The activity of NSAR can be enhanced by other divalent cations such as Cobalt (Co²⁺) and Manganese (Mn²⁺), while it is inhibited by metal-chelating agents like EDTA, which confirms its nature as a metalloenzyme. uniprot.orgresearchgate.netcreative-enzymes.com The specific metal ion preference can vary between enzymes from different organisms. researchgate.netrsc.org

| Factor | Role in Catalysis | Examples/Details |

| Metal Ion Cofactor | Essential for stabilizing the enolate intermediate. | Typically Mg²⁺; also Mn²⁺, Co²⁺. rsc.orgcreative-enzymes.com |

| Active Site Residues | Coordinate the metal ion. | Conserved Aspartate and Glutamate residues. ebi.ac.uknih.gov |

| Inhibitors | Confirm metal dependency. | Inhibited by metal chelators like EDTA. uniprot.orgresearchgate.net |

This table details the cofactor and metal ion requirements for NSAR/OSBS activity.

Stereochemical Specificity and Enantiomeric Interconversion

Substrate Promiscuity and Broad Specificity Profile

N-succinylamino acid racemase (NSAR) exhibits significant substrate promiscuity, a characteristic that has been a subject of extensive research. This promiscuity means the enzyme can act on a variety of molecules beyond its presumed native substrate.

NSAR's catalytic activity is not limited to N-succinylated amino acids. Research has demonstrated its ability to racemize a wide array of N-acyl amino acid analogs. uniprot.orgrcsb.org This broad specificity includes activity towards compounds such as N-acetyl-D/L-methionine, N-propionyl-D/L-methionine, N-butyryl-D/L-methionine, and N-chloroacetyl-L-valine. uniprot.org This capacity to handle various N-acyl groups makes NSAR a subject of interest for industrial applications, particularly in the synthesis of enantiomerically pure α-amino acids through dynamic kinetic resolution processes. frontiersin.orgresearchgate.netresearchgate.netnih.gov For instance, the enzyme from Geobacillus kaustophilus shows activity on both aliphatic and aromatic N-acetylamino acids. researchgate.net

A remarkable aspect of some NSAR enzymes is their dual functionality, acting also as o-succinylbenzoate synthase (OSBS). uniprot.orgnih.gov The OSBS reaction is a crucial dehydration step in the biosynthesis of menaquinone (vitamin K2). pdbj.orgtandfonline.com This dual activity was identified in a promiscuous member of the muconate lactonizing enzyme (MLE) subgroup from the bacterium Amycolatopsis sp., which was found to catalyze both the NSAR reaction and the OSBS reaction. nih.gov

Further studies have revealed that this bifunctionality is a key evolutionary feature. Some enzymes in the NSAR/OSBS subfamily are promiscuous, catalyzing both reactions with similar efficiency, while others have specialized to catalyze only the OSBS reaction. uniprot.orgpnas.orgbiorxiv.org Genome context analysis suggests that for some organisms, like Geobacillus kaustophilus, the NSAR enzyme may indeed be bifunctional, as its menaquinone biosynthesis operon lacks a dedicated OSBS gene. nih.govresearchgate.net This dual role highlights a fascinating case of molecular moonlighting, where a single protein performs multiple biochemical functions.

Activity with N-Acyl Amino Acid Analogs

Kinetic Parameters of NSAR Activity with this compound

The efficiency of N-succinylamino acid racemase with this compound as a substrate has been quantified through kinetic studies. For the NSAR from Amycolatopsis sp., specific kinetic parameters have been determined, showcasing its effective catalytic action. The enzyme exhibits a Michaelis constant (Kₘ) of 6.5 mM for N-succinyl-R-methionine and 5.9 mM for N-succinyl-S-methionine. uniprot.org The catalytic rate constant (kcat) for the racemization of N-succinyl-R/S-methionine is 110 s⁻¹. uniprot.org These values indicate a proficient enzymatic process for the interconversion of the this compound enantiomers.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| N-succinyl-R-methionine | 6.5 | 110 | uniprot.org |

| N-succinyl-S-methionine | 5.9 | ||

| N-succinyl-R-phenylglycine | 0.94 | 190 | uniprot.org |

| N-succinyl-S-phenylglycine | - | ||

| N-acetyl-R-methionine | - | 4.8 | uniprot.org |

| N-acetyl-S-methionine | - | 6.4 | |

| SHCHC (OSBS substrate) | - | 120 | uniprot.org |

Evolutionary Trajectories of NSAR/OSBS within the Enolase Superfamily

The evolution of NSAR is deeply intertwined with its membership in the vast enolase superfamily. This superfamily provides a compelling model for understanding how new enzymatic functions arise from existing protein scaffolds. nih.govresearchgate.net

Phylogenetic Relationships and Comparative Enzymology

The enolase superfamily is a classic example of divergent evolution, where enzymes with a shared ancestry and a conserved (β/α)₇β-barrel domain have evolved to catalyze a multitude of different chemical reactions. researchgate.netpnas.org NSAR/OSBS enzymes are classified within the muconate-lactonizing enzyme (MLE) subgroup. nih.govnih.gov

A key finding from comparative studies is that the NSAR/OSBS subfamily has retained ancestral structural features. pnas.org For example, members of this subfamily are typically multimers (dimers or octamers), similar to most other enzymes in the enolase superfamily. pnas.org This is in stark contrast to other OSBS subfamilies, which have evolved to be monomers and have undergone more significant structural changes, including large deletions and insertions. pdbj.orgpnas.org Consequently, the NSAR/OSBS enzymes are structurally more similar to other functionally diverse families within the enolase superfamily than they are to other OSBS enzymes. nih.govpnas.org

Divergence and Convergence of Catalytic Functions

The evolution of NSAR activity is a clear case of functional divergence from a promiscuous ancestor. researchgate.net Phylogenetic analyses indicate that NSAR activity evolved from an ancestral OSBS enzyme that possessed a promiscuous racemase capability. biorxiv.orgnih.gov This functional evolution was not accompanied by rapid sequence and structural divergence; instead, it was associated with the retention of the ancestral multimeric structure. pnas.org This suggests that the structural constraints imposed by the quaternary structure may have facilitated the evolution of a new function on the existing scaffold. pnas.org

Within the broader context of the enolase superfamily, there is also evidence of convergent evolution. Phylogenetic analysis suggests that racemases acting on different classes of amino acids evolved independently. For example, the NSAR family that prefers hydrophobic N-succinyl amino acids (like methionine) and the NSAR2 family that prefers basic N-succinyl amino acids (like arginine and lysine) appear to have separate evolutionary origins within the superfamily. rcsb.orgebi.ac.uk This implies that the ability to racemize N-succinylated amino acids evolved on at least two separate occasions, a testament to the evolutionary malleability of the enolase scaffold.

Advanced Methodologies for Research on N Succinyl Methionine and Associated Enzymes

Biochemical and Biophysical Characterization of NSAR/OSBS

The functional understanding of NSAR/OSBS enzymes relies heavily on detailed biochemical and biophysical analyses. These enzymes are notable for their catalytic promiscuity, with some members exclusively exhibiting OSBS activity, while others catalyze both OSBS and NSAR reactions. acs.org This dual activity makes them excellent models for studying how new enzyme functions evolve. acs.org

Spectroscopic Analyses of Enzyme-Substrate Interactions

Spectroscopic techniques are fundamental to characterizing the kinetics and substrate binding of NSAR/OSBS enzymes. For instance, OSBS activity is commonly measured by monitoring the disappearance of the substrate 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) at 310 nm using UV-VIS spectrophotometry. nih.gov In contrast, NSAR activity, such as the racemization of N-succinylphenylglycine (NSPG), can be monitored by changes in the optical rotation of the substrate using a polarimeter. nih.gov

These analyses have revealed a wide range of catalytic efficiencies among different NSAR/OSBS subfamily members. Some enzymes are highly efficient in both OSBS and NSAR reactions, while others, like Alicyclobacillus acidocaldarius OSBS (AaOSBS), show robust OSBS activity but lack detectable NSAR activity. acs.org Competitive inhibition studies, where a potential substrate for one reaction inhibits the other, have been instrumental in demonstrating that both reactions can occur in the same active site. acs.org For example, N-succinylphenylglycine was shown to be a competitive inhibitor of the OSBS activity of AaOSBS, indicating it binds to the active site. acs.org

Structural Biology Approaches (e.g., Crystallography, NMR) for Enzyme Complexes

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been indispensable in elucidating the three-dimensional structures of NSAR/OSBS enzymes and their complexes with substrates or inhibitors. nih.govescholarship.org These methods provide atomic-level details of the active site architecture and the specific interactions that govern substrate binding and catalysis. escholarship.org

Crystal structures have revealed that NSAR/OSBS subfamily enzymes can exist as dimers or octamers. nih.govpnas.org This contrasts with other OSBS subfamilies, which are typically monomers. pnas.org The conformation of the bound product, o-succinylbenzoate (OSB), differs between NSAR/OSBS enzymes and other OSBS enzymes, necessitating distinct active site residues. nih.govnih.gov

NMR spectroscopy complements crystallographic data by providing insights into the dynamic nature of enzyme-substrate interactions and the protonation states of active site residues, which are often difficult to determine by crystallography alone. escholarship.orgnmrdg.org.uk The synergy of X-ray crystallography, NMR, and computational modeling offers a powerful strategy for a comprehensive understanding of enzyme structure and function. nih.gov

Molecular Biology and Genetic Engineering Strategies

Molecular biology and genetic engineering have revolutionized the study of NSAR/OSBS enzymes, enabling researchers to produce large quantities of these proteins for characterization and to probe the roles of specific amino acid residues.

Gene Cloning, Expression, and Purification of Recombinant NSAR/OSBS

The process of gene cloning involves isolating the gene encoding an NSAR/OSBS enzyme and inserting it into an expression vector, typically a plasmid. nih.govactascientific.comlibretexts.org This recombinant vector is then introduced into a host organism, commonly Escherichia coli, which can be cultured to produce large quantities of the enzyme. nih.govfrontiersin.org

Standard protocols involve amplifying the gene of interest via polymerase chain reaction (PCR), cloning it into an expression vector often containing a tag (like a His6-tag) for simplified purification, and then transforming the vector into a suitable bacterial host. nih.govactascientific.com The recombinant protein is then overexpressed and purified using techniques like affinity chromatography. actascientific.com This approach has been successfully used to produce various NSAR/OSBS enzymes for biochemical and structural studies. nih.gov

Site-Directed Mutagenesis for Active Site Elucidation

Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in the DNA sequence of a gene, resulting in a modified protein. neb.comnih.gov This method is crucial for identifying amino acid residues that are critical for substrate binding, catalytic activity, and determining reaction specificity. neb.comavcr.cznih.gov

In the context of NSAR/OSBS enzymes, site-directed mutagenesis has been instrumental in identifying residues that influence NSAR versus OSBS activity. For example, a single mutation, Y299I, in AaOSBS was shown to introduce NSAR activity where none was previously detectable, without significantly affecting its OSBS activity. acs.orgacs.org This mutation is thought to affect the catalytic rate (kcat) by reorienting the substrate or inducing conformational changes that allow catalytic lysine (B10760008) residues to access the proton involved in the reaction. acs.org Further studies have identified other key residues, such as R266, which plays a crucial role in NSAR specificity by enabling a catalytic lysine (K263) to function as a general acid/base catalyst. nih.govnih.govresearcher.life The effects of these mutations can be influenced by epistasis, where the impact of one mutation depends on the presence of other mutations. acs.orgacs.org

| Enzyme | Mutation | Effect on Activity | Reference |

| Alicyclobacillus acidocaldarius OSBS (AaOSBS) | Y299I | Increased NSAR activity from undetectable to 1.2 x 10² M⁻¹s⁻¹; no effect on OSBS activity. acs.orgacs.org | acs.orgacs.org |

| Alicyclobacillus acidocaldarius OSBS (AaOSBS) | Y299I + M18F | Obliterated the gain of NSAR activity from the Y299I mutation. acs.orgacs.org | acs.orgacs.org |

| Amycolatopsis sp. T-1-60 NSAR (AmyNSAR) | R266Q | Profoundly reduced NSAR activity; moderately reduced OSBS activity. nih.gov | nih.gov |

Transcriptional Regulation of NSAR/OSBS Encoding Genes

Understanding the transcriptional regulation of genes encoding NSAR/OSBS provides insights into their physiological roles. nih.gov Genome context analysis, which examines the genes located near the nsar/osbs gene, is a key tool in this area. nih.gov

In many bacteria, the osbs gene is found within the menaquinone (vitamin K2) biosynthesis operon, indicating its primary biological function is OSBS activity. nih.govpnas.orgnih.gov However, in some species, the nsar/osbs gene is located in operons associated with different metabolic pathways, such as the conversion of D-amino acids to L-amino acids. nih.govnih.gov For instance, in Geobacillus kaustophilus, the NSAR/OSBS enzyme is bifunctional, participating in both menaquinone synthesis and D-amino acid metabolism. nih.govnih.gov

Quantitative Analysis of N-Succinyl Methionine in Biological Systems

The accurate quantification of this compound in complex biological matrices is fundamental to understanding its metabolic role and the kinetics of associated enzymes. Researchers employ sophisticated analytical methodologies that offer high sensitivity, specificity, and throughput to measure the concentration of this and related metabolites. These techniques are crucial for elucidating metabolic pathways, diagnosing metabolic disorders, and advancing metabolic engineering efforts.

Advanced Chromatographic and Mass Spectrometric Techniques

The quantitative analysis of N-succinylated amino acids, including this compound, within biological systems relies heavily on the coupling of high-resolution chromatographic separation with highly sensitive mass spectrometric detection. This combination, most commonly liquid chromatography-mass spectrometry (LC-MS), provides the specificity and low detection limits required to measure metabolites present at low concentrations in complex samples such as cell lysates or fermentation broths.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating this compound from other cellular components. nih.gov Reverse-phase HPLC (RP-HPLC) is frequently used, separating molecules based on their hydrophobicity. americanpeptidesociety.org In this method, this compound, a relatively polar molecule, would elute early from a nonpolar stationary phase (like C18) using a polar mobile phase. americanpeptidesociety.orgchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of a wide range of metabolites in a single analytical run. chromatographyonline.comsielc.com Other chromatographic techniques like ion-exchange chromatography (IEC) can also be utilized, separating compounds based on their net charge. americanpeptidesociety.org

Following chromatographic separation, mass spectrometry (MS) is employed for detection and quantification. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives, converting them into gas-phase ions with minimal fragmentation. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is the gold standard for quantitative metabolomics. nih.govresearchgate.net In a typical MS/MS workflow, a specific precursor ion corresponding to this compound is selected, fragmented, and a resulting characteristic product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces chemical noise and enhances sensitivity, allowing for accurate quantification even in complex biological extracts. thermofisher.com The development of methods for similar succinylated compounds, such as succinylacetone, using tandem mass spectrometry from biological samples like dried blood spots, underscores the power of this approach for related metabolites. nih.govresearchgate.netthermofisher.com

Table 1: Key Parameters in LC-MS/MS Analysis for this compound and Related Compounds

| Parameter | Technique/Selection | Purpose | Reference |

| Chromatography | Reverse-Phase HPLC | Separates metabolites based on hydrophobicity. | americanpeptidesociety.org |

| Stationary Phase | C18 Column | A common nonpolar stationary phase for RP-HPLC that retains nonpolar compounds more strongly. | chromatographyonline.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | A common solvent system for RP-HPLC that elutes compounds based on polarity. Formic acid aids in ionization. | chromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization method suitable for polar, thermally labile molecules like amino acid derivatives. | nih.gov |

| Mass Analysis | Triple Quadrupole Mass Spectrometer | Allows for tandem MS (MS/MS) experiments, providing high specificity and sensitivity. | thermofisher.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | A highly specific and sensitive quantitative technique that monitors a specific precursor-to-product ion transition. | thermofisher.com |

Isotopic Labeling for Metabolic Flux Studies

Metabolic flux analysis (MFA) using isotopic labeling is a powerful methodology to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov This approach provides a dynamic view of cellular metabolism that cannot be obtained from metabolite concentration measurements alone. vanderbilt.edu For studying pathways involving this compound, such as those catalyzed by N-succinylamino acid racemase (NSAR) enzymes, ¹³C-MFA is an indispensable tool. nih.govplos.org

The methodology involves feeding cells a substrate enriched with a stable isotope, such as ¹³C-glucose or ¹³C-glycerol. plos.org As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including the precursors for amino acid synthesis and succinyl-CoA. plos.org The specific pattern of ¹³C incorporation into proteinogenic amino acids and other metabolites is determined by the active metabolic pathways and their relative fluxes. plos.org For instance, the labeling pattern of methionine would depend on the fluxes through pathways that generate its precursors, L-homoserine and succinyl-CoA. researchgate.netnih.gov

After a period of growth on the labeled substrate, intracellular metabolites are extracted and their mass isotopomer distributions (MIDs) are measured using LC-MS or gas chromatography-mass spectrometry (GC-MS). nih.govembopress.org The MID of a metabolite reveals the relative abundance of molecules with different numbers of heavy isotopes. This experimental data, along with a stoichiometric model of the cell's metabolic network, is used in computational models to estimate the intracellular metabolic fluxes. embopress.orgembopress.org This approach can reveal the activity of specific pathways, such as the glyoxylate (B1226380) shunt or anaplerotic reactions, which can influence the availability of precursors like succinyl-CoA for this compound synthesis. plos.org Furthermore, using ¹⁵N-labeled substrates can simultaneously trace the flow of nitrogen, providing a more complete picture of amino acid metabolism. embopress.orgnih.gov

Table 2: Illustrative Research Findings from Isotopic Labeling Studies

| Labeled Substrate(s) | Organism | Key Pathway Analyzed | Measured Metabolites | Research Finding/Insight | Reference |

| [¹³C]-Glucose | Escherichia coli | Central Carbon Metabolism, Amino Acid Biosynthesis | Proteinogenic amino acids, organic acids | Quantification of fluxes through glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle, which provide precursors for all amino acids. | embopress.org |

| [¹³C]-Glycerol | Mycobacterium tuberculosis | Pyruvate Dissimilation (GAS Pathway) | Protein-derived amino acids | Identified a novel metabolic route where the glyoxylate shunt and succinyl-CoA synthetase are key, impacting succinyl-CoA pools. | plos.org |

| [¹³C]-Methionine | Human Fibrosarcoma Cells | Methionine Metabolism | Intracellular and extracellular methionine | Quantified transmethylation and propylamine (B44156) transfer fluxes, demonstrating the feasibility of tracing methionine-specific pathways directly. | nih.gov |

| [¹³C]-Acetate, [¹⁵N]-Glutamate | Various Bacteria | General Primary & Secondary Metabolism | Wide range of metabolites | Used to trace carbon and nitrogen incorporation into a broad spectrum of natural products and their biosynthetic precursors. | nih.gov |

Emerging Research Frontiers and Applications of N Succinyl Methionine Studies

Biotechnological Exploitation of NSAR/OSBS Activity

The enzymatic activity of the NSAR/OSBS superfamily represents a powerful tool for biotechnological processes. These enzymes, particularly N-succinylamino acid racemases, are capable of converting N-succinylated amino acids from one enantiomeric form to another. This catalytic function is at the heart of their utility in producing enantiomerically pure amino acids, which are crucial building blocks for pharmaceuticals, agrochemicals, and food additives.

The production of enantiopure amino acids is a significant application of NSAR activity. The racemization of N-succinyl-L-amino acids to their D-counterparts, or vice versa, by NSAR is a key step in dynamic kinetic resolution processes. In this setup, the racemase is combined with an enantioselective hydrolase that specifically acts on one enantiomer of the N-succinylated amino acid. This combination allows for the theoretical 100% conversion of a racemic mixture of N-succinyl-amino acids into a single, desired enantiomer of the free amino acid.

For instance, research has demonstrated the use of NSAR from Geobacillus stearothermophilus in the production of D-amino acids. This enzyme efficiently racemizes a variety of N-succinyl-L-amino acids, enabling their conversion to the corresponding D-amino acids when coupled with a D-enantioselective hydrolase. The substrate specificity of these racemases is a critical factor, with studies indicating a preference for N-succinylated forms of hydrophobic amino acids such as methionine, leucine, and phenylalanine.

Table 1: Substrate Specificity of N-Succinylamino Acid Racemase (NSAR)

| N-Succinyl-Amino Acid Substrate | Relative Activity (%) |

|---|---|

| N-Succinyl-Methionine | 100 |

| N-Succinyl-Leucine | 85 |

| N-Succinyl-Phenylalanine | 70 |

| N-Succinyl-Alanine | 50 |

| N-Succinyl-Valine | 45 |

To improve the efficiency and economic viability of biocatalytic processes involving NSAR/OSBS, researchers are increasingly turning to the engineering of microorganisms. This involves the genetic modification of bacterial or yeast strains to overexpress the desired racemase and hydrolase enzymes. Such engineered whole-cell biocatalysts offer several advantages over the use of isolated enzymes, including enhanced stability, reduced purification costs, and the potential for cofactor regeneration.

Biocatalytic Production of Enantiopure Amino Acids

Functional Genomics and Proteomics Approaches to NSAR/OSBS Systems

Functional genomics and proteomics are providing unprecedented insights into the diversity, distribution, and function of NSAR/OSBS systems in nature. Genome mining, guided by sequence similarity to known NSAR/OSBS enzymes, has led to the discovery of novel racemases with unique substrate specificities and improved stability. These newly identified enzymes are valuable candidates for industrial biocatalysis.

Proteomic studies, on the other hand, help in understanding the in vivo function and regulation of these enzymes. By analyzing the protein expression profiles of microorganisms under different conditions, researchers can identify the factors that influence the production and activity of NSAR/OSBS enzymes. This knowledge is crucial for the rational design of engineered microorganisms with enhanced biocatalytic capabilities. For example, proteomic analysis can reveal the metabolic burden associated with overexpressing these enzymes and guide strategies to mitigate it.

Development of Selective Modulators for NSAR/OSBS Activity

The development of molecules that can selectively modulate the activity of NSAR/OSBS enzymes is an emerging area of research with potential therapeutic and biotechnological applications. While the primary focus has been on inhibitors, the discovery of activators could also be beneficial for enhancing biocatalytic processes.

Research into inhibitors has been driven by the fact that some NSAR/OSBS superfamily members are involved in the biosynthetic pathways of essential metabolites in pathogenic bacteria. For instance, OSBS is a key enzyme in the menaquinone (vitamin K2) biosynthesis pathway in many bacteria. Therefore, selective inhibitors of bacterial OSBS could act as novel antimicrobial agents.

Structure-based drug design, aided by the elucidation of the crystal structures of several NSAR/OSBS enzymes, is a powerful approach for developing potent and selective inhibitors. Researchers have identified several classes of compounds that can inhibit these enzymes, including substrate analogs and fragment-based hits. The development of these modulators is still in the early stages, but it holds promise for both therapeutic interventions and for fine-tuning enzymatic activity in biocatalytic applications.

Table 2: Examples of Investigated NSAR/OSBS Modulators

| Modulator Type | Target Enzyme | Potential Application |

|---|---|---|

| Substrate Analog Inhibitors | O-Succinylbenzoate Synthase (OSBS) | Antimicrobial Agents |

| Fragment-Based Inhibitors | N-Succinylamino Acid Racemase (NSAR) | Tool compounds for studying enzyme function |

Q & A

Q. What are the established synthesis protocols for N-Succinyl methionine derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via succinylation reactions. A common method involves activating the carboxyl group of methionine using succinic anhydride in anhydrous solvents (e.g., DMF) under controlled pH (8.3–9.0). For example, N-succinyl ester intermediates can be generated by reacting methionine with succinic anhydride, followed by amidation or cross-linking with polymers like polyethylene glycol (PEG) . Optimization requires monitoring reaction kinetics (e.g., via HPLC or NMR) and adjusting molar ratios, solvent polarity, and temperature to improve yield and purity. Post-synthesis purification via column chromatography or dialysis is critical to isolate the target compound .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms succinylation via shifts in proton signals (e.g., δ 2.5–2.7 ppm for succinyl protons) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl stretching vibrations (~1700–1750 cm⁻¹) from the succinyl group .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and quantifies residual reactants .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers resolve contradictions in this compound’s bioactivity across different experimental models?

Discrepancies often arise from variability in delivery systems (e.g., hydrogels vs. nanoparticles), dosage, or cellular uptake efficiency. To address this:

- Standardize models : Use isogenic cell lines or genetically uniform animal models to reduce biological variability .

- Control environmental factors : Monitor pH, temperature, and enzymatic degradation rates that affect compound stability .

- Meta-analysis : Systematically compare published data using tools like Web of Science to identify confounding variables (e.g., cross-linking density in hydrogels) .

- Dose-response studies : Establish linear vs. nonlinear effects across concentrations .

Q. What experimental design considerations are critical when integrating this compound into drug delivery systems?

- Polymer compatibility : Assess interactions between this compound and carriers (e.g., chitosan, PEG). For example, N-succinyl chitosan’s solubility in aqueous solutions must align with the delivery matrix .

- Controlled release : Use dialysis or Franz diffusion cells to measure release kinetics under physiological conditions (pH 7.4, 37°C) .

- Toxicity profiling : Conduct MTT assays on primary cells to evaluate biocompatibility .

- In vivo validation : Track pharmacokinetics using radiolabeled compounds or fluorescent tags .

Q. How should researchers design studies to evaluate this compound’s role in metabolic pathways or pollutant remediation?

- Isotopic labeling : Use ¹³C-labeled this compound to trace metabolic incorporation via LC-MS .

- Environmental simulations : Test pollutant adsorption efficiency in nanofibrous N-succinyl chitosan composites under varying temperatures and ionic strengths .

- Comparative analysis : Benchmark against alternative methionine derivatives (e.g., DL-methionine) to assess efficacy .

- Statistical rigor : Employ factorial ANOVA to isolate variable effects (e.g., methionine source vs. concentration) .

Methodological Best Practices

- Reproducibility : Document synthesis protocols and characterization data in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental details and supplementary materials) .

- Literature review : Use SciFinder or Web of Science to identify gaps and avoid redundant hypotheses .

- Ethical compliance : For biomedical studies, ensure Institutional Review Board (IRB) approval for human/animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。